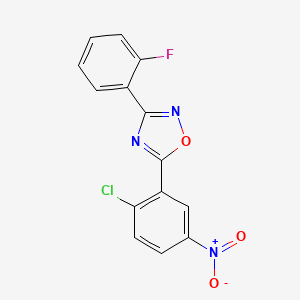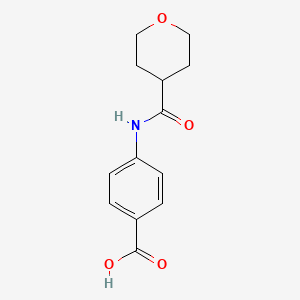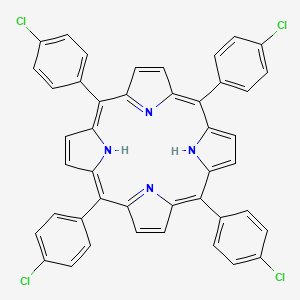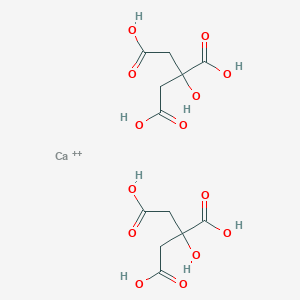
trans-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-tert-Butyl-3-Benzyl-4-hydroxypiperidin-1-carboxylat: ist eine chemische Verbindung mit der Summenformel C17H27NO3. Es ist ein Derivat von Piperidin, einem sechsgliedrigen Ring mit einem Stickstoffatom.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von trans-tert-Butyl-3-Benzyl-4-hydroxypiperidin-1-carboxylat beinhaltet typischerweise die Reaktion von tert-Butyl-4-hydroxypiperidin-1-carboxylat mit Benzyl bromid unter basischen Bedingungen. Die Reaktion wird in einem organischen Lösungsmittel wie Tetrahydrofuran (THF) oder Dichlormethan (DCM) mit einer Base wie Kaliumcarbonat (K2CO3) oder Natriumhydrid (NaH) durchgeführt. Die Reaktionsmischung wird bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für diese Verbindung ähneln der Laborsynthese, werden aber zur Verarbeitung größerer Mengen erweitert. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um hochreines trans-tert-Butyl-3-Benzyl-4-hydroxypiperidin-1-carboxylat zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Die Hydroxylgruppe in trans-tert-Butyl-3-Benzyl-4-hydroxypiperidin-1-carboxylat kann einer Oxidation unterzogen werden, um ein Keton- oder Aldehydderivat zu bilden.
Reduktion: Die Verbindung kann je nach verwendetem Reduktionsmittel zu verschiedenen Derivaten reduziert werden.
Substitution: Die Benzylgruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Pyridiniumchlorchromat (PCC) oder Kaliumpermanganat (KMnO4) werden häufig verwendet.
Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind typische Reduktionsmittel.
Substitution: Nucleophile wie Amine oder Thiole können in Gegenwart einer Base verwendet werden, um Substitutionsreaktionen zu ermöglichen.
Hauptprodukte, die gebildet werden:
- Oxidation kann zu Ketonen oder Aldehyden führen.
- Reduktion kann Alkohole oder Amine erzeugen.
- Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Derivaten führen .
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird trans-tert-Butyl-3-Benzyl-4-hydroxypiperidin-1-carboxylat als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet. Es dient als Baustein für die Entwicklung von Pharmazeutika und Agrochemikalien .
Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren. Es wird beim Design von Enzyminhibitoren und Rezeptormodulatoren verwendet .
Medizin: In der medizinischen Chemie wird trans-tert-Butyl-3-Benzyl-4-hydroxypiperidin-1-carboxylat auf seine möglichen therapeutischen Anwendungen untersucht. Es wird als Leitverbindung für die Entwicklung von Medikamenten gegen verschiedene Krankheiten untersucht .
Industrie: In der Industrie wird die Verbindung bei der Herstellung von Spezialchemikalien und -materialien verwendet. Seine einzigartigen strukturellen Eigenschaften machen es für die Synthese von Polymeren und anderen fortschrittlichen Materialien wertvoll .
Wirkmechanismus
Der Wirkungsmechanismus von trans-tert-Butyl-3-Benzyl-4-hydroxypiperidin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an der aktiven Stelle eines Enzyms binden und dessen Aktivität hemmen, oder sie kann die Rezeptorfunktion modulieren, indem sie an Rezeptorstellen bindet. Diese Wechselwirkungen können zu verschiedenen biologischen Effekten führen, abhängig vom Ziel und dem beteiligten Weg .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- tert-Butyl-4-hydroxy-1-piperidincarboxylat
- tert-Butyl-3-allyl-4-hydroxypiperidin-1-carboxylat
- tert-Butyl-4-(phenylamino)piperidin-1-carboxylat
Vergleich: Im Vergleich zu ähnlichen Verbindungen ist trans-tert-Butyl-3-Benzyl-4-hydroxypiperidin-1-carboxylat durch das Vorhandensein der Benzylgruppe in 3-Position einzigartig. Dieses strukturelle Merkmal verleiht ihm besondere chemische und biologische Eigenschaften und macht es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen .
Eigenschaften
IUPAC Name |
tert-butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-9-15(19)14(12-18)11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJKJIHCHLRYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methionine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-](/img/structure/B11815754.png)

![Diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B11815757.png)


![rac-2-[(3R,3aS,6aS)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B11815775.png)



![N-[1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidin-4-yl]-N-propan-2-ylcarbamate](/img/structure/B11815797.png)

![2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide](/img/structure/B11815808.png)
![Alanine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-](/img/structure/B11815818.png)
